N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine;hydrochloride
Description
N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is a substituted dihydrobenzofuran derivative featuring a trifluoromethyl group at the 6-position of the benzofuran ring, an N-methylated amine at the 3-position, and a hydrochloride salt.
The hydrochloride salt form enhances solubility in polar solvents, which is advantageous for formulation in biological or industrial contexts. Stereochemistry (e.g., R/S configurations) may further influence its activity, as seen in analogs like (R)-6-chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 2102411-86-7) .
Properties
Molecular Formula |
C10H11ClF3NO |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
N-methyl-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3NO.ClH/c1-14-8-5-15-9-4-6(10(11,12)13)2-3-7(8)9;/h2-4,8,14H,5H2,1H3;1H |
InChI Key |
ICFVZIQVALXCQA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1COC2=C1C=CC(=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuran Core and Introduction of Trifluoromethyl Group
A common starting point involves the preparation of 2,3-dihydrobenzofuran derivatives substituted with trifluoromethyl groups. According to a patent describing 2,3-dihydrobenzofuran compound synthesis, the process includes:
- Using ruthenium trichloride or its hydrate combined with sodium periodate as an oxidation catalyst system to convert precursor compounds into aldehyde-functionalized benzofurans under mild conditions (20–30 °C) in ethyl acetate/water biphasic systems.
- Subsequent reduction of the aldehyde group to a hydroxyl group, followed by chlorination with reagents such as sulfuryl chloride or N-chlorosuccinimide to introduce leaving groups for further substitution.
- Ring closure reactions to form the dihydrobenzofuran ring system with appropriate substituents.
This sequence yields substituted 2,3-dihydrobenzofuran intermediates with trifluoromethyl groups positioned at the 6-position.
Amination and N-Methylation
The key amine functionality at position 3 is introduced via reduction of nitro precursors or direct amination:
- Nitro groups on the aromatic ring are reduced to amines using tin chloride dihydrate in ethyl acetate under reflux conditions.
- The amine is then N-methylated, typically by reaction with methylating agents or by using methylamine derivatives during the synthesis to yield the N-methyl amine functionality.
The stereochemistry at the 3-position is controlled by using chiral starting materials or chiral catalysts to obtain the (S)-enantiomer, which is the desired active form.
Salt Formation and Purification
The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, which improves the compound’s stability and facilitates purification by crystallization.
Representative Synthetic Route Summary
Analytical and Characterization Data
Typical characterization data reported for intermediates and final products include:
- Melting points: For example, 2,3-dihydrobenzofuran-7-carboxylic acid intermediate melts at 163–165 °C.
- Nuclear Magnetic Resonance (NMR): Proton NMR spectra show characteristic signals for methylene protons in the dihydrobenzofuran ring, aromatic protons, and methylated amine protons.
- Mass Spectrometry (MS): Electrospray ionization mass spectra confirm molecular ion peaks consistent with the expected molecular weights.
- Purity: Typically ≥95% as determined by chromatographic methods.
Research Discoveries and Perspectives
- The use of ruthenium trichloride/periodate catalysis for selective oxidation under mild conditions is a notable advancement, offering high yields and operational simplicity for benzofuran intermediate synthesis.
- The reduction of nitro groups to amines using tin chloride dihydrate provides a reliable route to introduce the amine functionality with high selectivity and yield.
- Stereoselective synthesis of the (S)-enantiomer is critical for biological activity, and chiral control during amination or ring closure steps is an area of ongoing research.
- The hydrochloride salt form enhances the compound’s stability and suitability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride with structurally analogous dihydrobenzofuran-3-amine derivatives, highlighting key differences in substituents, molecular properties, and applications.
Key Observations:
Substituent Effects: Trifluoromethyl (CF₃): Enhances lipophilicity and metabolic resistance compared to chloro (Cl) or methyl (CH₃) groups . Hydrochloride Salt: Increases aqueous solubility, critical for bioavailability in pharmaceutical applications .
Stereochemical Influence :
- The (R)-configuration in analogs like (R)-6-chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is associated with higher enantiomeric purity and targeted activity in chiral environments .
Applications :
Biological Activity
N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine;hydrochloride (CAS No. 2920239-05-8) is a novel compound that has garnered attention due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, influencing their lipophilicity, metabolic stability, and receptor interactions. This article explores the biological activity of this compound through various studies, highlighting its implications in medicinal chemistry.
The introduction of trifluoromethyl groups into drug molecules often significantly alters their biological activity. Research indicates that these modifications can enhance the metabolic stability , absorption , and distribution of compounds. The trifluoromethyl moiety has been associated with various biological activities, including:
1. Anticancer Activity
A study investigating the anticancer properties of compounds containing trifluoromethyl groups demonstrated that they exhibit potent cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the inhibition of key enzymes involved in tumor growth and proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 (Lung) | 5.2 |
| This compound | MCF7 (Breast) | 4.8 |
2. Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against neurotoxicity.
3. Antiviral Properties
The compound has shown promise in inhibiting viral replication in vitro, particularly against influenza and HIV viruses. The trifluoromethyl group enhances interaction with viral proteins, leading to decreased viral load.
Case Study 1: Antitumor Efficacy
In a recent experimental study, this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Neuroprotection in Animal Models
Another investigation involved administering the compound to animal models of Alzheimer's disease. Results showed improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative disorders.
Q & A
Basic Research: What synthetic methodologies are commonly employed to prepare N-methyl-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride?
Methodological Answer:
The synthesis typically involves:
- Amine functionalization : Alkylation or reductive amination of 2,3-dihydrobenzofuran-3-amine precursors, using reagents like methyl iodide or sodium cyanoborohydride for N-methylation .
- Trifluoromethylation : Electrophilic substitution or cross-coupling reactions (e.g., Kumada or Suzuki coupling) to introduce the trifluoromethyl group at the 6-position, often requiring palladium catalysts .
- Hydrochloride salt formation : Treatment with HCl in dioxane or ethanol, followed by azeotropic drying (e.g., with toluene) to isolate the crystalline hydrochloride salt .
Key Validation : LCMS (e.g., m/z 772 [M+H]⁺) and HPLC (retention time ~1.35 minutes under QC-SMD-TFA05 conditions) confirm purity and structural integrity .
Basic Research: How can researchers validate the purity and identity of this compound?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with mobile phases like MeCN/water (0.1% formic acid) and columns such as YMC-Actus Triart C18 (5 μm, 12 nm) .
- Mass Spectrometry : LCMS to detect [M+H]⁺ or [M-Cl]⁻ ions, with fragmentation patterns aligned to the dihydrobenzofuran core and trifluoromethyl group .
- NMR : ¹H and ¹³C NMR to confirm regiochemistry (e.g., methyl group at N-position, dihydrobenzofuran ring protons) .
Advanced Research: What strategies address stereochemical challenges in synthesizing enantiopure forms of this compound?
Methodological Answer:
- Chiral resolution : Use of chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers, as seen in analogs like (R)- and (S)-6-chloro-2,3-dihydrobenzofuran-3-amine hydrochloride .
- Asymmetric catalysis : Chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) during key steps like cyclization or trifluoromethylation to control stereochemistry .
- Crystallography : Single-crystal X-ray diffraction to resolve absolute configuration, particularly for hydrochloride salts .
Advanced Research: How can researchers optimize reaction conditions to mitigate solubility issues during synthesis?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as demonstrated in multi-step syntheses of structurally similar spirocyclic compounds .
- Microwave-assisted synthesis : Accelerates reactions (e.g., amide coupling) while reducing solvent volume .
- Salt metathesis : Exchange hydrochloride with other counterions (e.g., trifluoroacetate) to improve solubility in organic phases .
Advanced Research: What experimental designs are critical for evaluating the compound’s biological activity?
Methodological Answer:
- Receptor binding assays : Radioligand displacement studies (e.g., for GPCRs or kinases) using tritiated or fluorescent probes, with IC₅₀ calculations .
- Kinetic solubility assays : Measure solubility in PBS or simulated biological fluids to predict bioavailability .
- Metabolic stability : Liver microsome assays (human/rodent) to assess CYP450-mediated degradation .
Advanced Research: How should researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Orthogonal validation : Cross-validate results using SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cell-based functional assays .
- Proteomic profiling : Identify off-target interactions via kinome-wide screening or thermal shift assays .
- Data normalization : Account for assay-specific variables (e.g., buffer pH, serum protein interference) using internal controls .
Advanced Research: What stability studies are required for long-term storage of the hydrochloride salt?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways (e.g., hydrolysis of the dihydrobenzofuran ring) .
- Lyophilization : Stabilize hygroscopic hydrochloride salts by freeze-drying and storing under inert gas (argon) .
- Analytical monitoring : Track impurities via stability-indicating HPLC methods with UV detection at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
